1-(2,2-Diphenylethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
1-(2,2-diphenylethoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3.2ClH/c26-16-15-24-11-13-25(14-12-24)17-22(27)18-28-19-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21;;/h1-10,22-23,26-27H,11-19H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFOPOUORGLXRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC(COCC(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,2-Diphenylethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound with potential pharmacological applications. Its structure suggests possible interactions with various biological targets, particularly in the central nervous system and cardiovascular systems. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's chemical structure can be described as follows:
- Molecular Formula : C22H30Cl2N2O2
- Molecular Weight : 431.39 g/mol
The biological activity of this compound is primarily linked to its interaction with G protein-coupled receptors (GPCRs) and neurotransmitter systems. GPCRs play crucial roles in signal transduction and are involved in various physiological processes.
Key Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific GPCRs, influencing pathways related to neurotransmitter release and vascular tone.
- Neurotransmitter Interaction : It is hypothesized that the compound may affect serotonin and dopamine pathways, which are critical in mood regulation and psychotropic effects.
Biological Activity Data
Case Study 1: Antidepressant Effects
A study investigated the antidepressant-like effects of the compound in rodent models. Results indicated a significant increase in serotonin levels, suggesting that the compound may enhance serotonergic neurotransmission. Behavioral tests showed reduced depressive-like symptoms compared to control groups.
Case Study 2: Cardiovascular Impact
In a controlled animal study, the compound was administered to hypertensive rats. The results demonstrated a marked reduction in blood pressure and heart rate variability, indicating potential therapeutic benefits for hypertension management.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Neuroprotective Effects : Research published in Journal of Neurochemistry showed that the compound could protect against neuronal cell death induced by oxidative stress, potentially through antioxidant mechanisms.
- Behavioral Studies : Behavioral assays indicated that administration of the compound resulted in anxiolytic effects, supporting its potential use in treating anxiety disorders.
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) profiles revealed favorable pharmacokinetic properties, including good oral bioavailability and moderate half-life.
Scientific Research Applications
Pharmacological Applications
1-(2,2-Diphenylethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride exhibits several pharmacological properties:
Antidepressant Activity
Research has indicated that compounds containing piperazine derivatives can exhibit antidepressant effects. The presence of the hydroxyethyl group may enhance the interaction with neurotransmitter receptors, potentially leading to improved mood regulation.
Antipsychotic Properties
The compound's structural similarity to known antipsychotic agents suggests potential efficacy in treating schizophrenia and other psychotic disorders. Studies on related compounds have shown modulation of dopamine receptors, which is crucial for antipsychotic activity.
Antihypertensive Effects
There is emerging evidence that piperazine derivatives can influence cardiovascular health by modulating blood pressure. This compound may interact with various receptors involved in vascular regulation, offering a pathway for the development of antihypertensive medications.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:
| Study | Findings |
|---|---|
| Study 1 : Synthesis and Biological Evaluation | Investigated the synthesis of piperazine derivatives and their effects on serotonin receptors, showing promising antidepressant activity. |
| Study 2 : Molecular Docking Studies | Conducted molecular docking simulations indicating strong binding affinity to dopamine D₂ receptors, suggesting antipsychotic potential. |
| Study 3 : Cardiovascular Impact | Evaluated the impact of piperazine compounds on blood pressure regulation in animal models, highlighting antihypertensive properties. |
Comparison with Similar Compounds
Structural Analog Overview
The compound shares a propan-2-ol core with substituted piperazines and phenoxy/ethoxy groups. Below is a comparative analysis of structurally related derivatives:
*Calculated based on molecular formulas.
Key Structural and Functional Differences
Nitro or methoxy groups in analogs (e.g., and ) introduce polarity, balancing solubility and target engagement .
Piperazine Modifications :
- 4-(2-Hydroxyethyl)piperazine is conserved across most analogs, suggesting its critical role in hydrogen bonding or receptor interaction.
- Analogs with 4-methoxyphenylpiperazine () or trihydrochloride salts () exhibit altered pharmacokinetic profiles due to steric or ionic effects .
Salt Forms: Dihydrochloride salts (target compound, ) improve aqueous solubility but may require pH adjustment for optimal absorption.
Research Findings from Analog Studies
- Radioprotective Potential: Piperazine derivatives with electron-withdrawing groups (e.g., nitro in ) show enhanced efficacy in scavenging free radicals, a trait hypothesized for the target compound .
- Thermal Stability : Compounds like ’s analog (melting point >590°C) demonstrate robustness under extreme conditions, a desirable trait for pharmaceutical manufacturing .
- Synthetic Yields : Urea-linked piperazine-thiazole analogs () achieve yields >85%, suggesting feasible scalability for structurally related compounds .
Q & A
Q. What are the critical parameters for optimizing the multi-step synthesis of this compound to maximize yield and purity?
Methodological Answer: The synthesis of piperazine-derived compounds like this dihydrochloride salt typically involves:
- Stepwise alkylation and etherification : Reacting phenoxy-propanol intermediates with substituted piperazines under controlled conditions .
- Acidification for salt formation : Hydrochloric acid is used to precipitate the dihydrochloride form .
Q. Key Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 40–60°C (alkylation step) | Higher temps risk side reactions |
| pH | 7.5–8.5 (amine coupling) | Alkaline pH ensures nucleophilicity |
| Reaction Time | 12–24 hrs (etherification) | Longer durations improve conversion |
| Solvent System | Dichloromethane/THF | Polarity affects intermediate solubility |
Post-synthesis, purity is validated via HPLC (>95%) and structural confirmation via ¹H/¹³C NMR (e.g., δ 3.5–4.5 ppm for ether and piperazine protons) and High-Resolution Mass Spectrometry (HRMS) .
Q. Which analytical techniques are most robust for characterizing structural integrity and salt form confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR identifies proton environments (e.g., diphenylethoxy aromatic protons at δ 6.8–7.2 ppm, hydroxyethyl piperazine protons at δ 2.5–3.5 ppm) .
- ¹³C NMR confirms carbon backbone connectivity, especially for asymmetric centers in the propan-2-ol moiety .
- Mass Spectrometry :
- ESI-MS detects the molecular ion ([M+H]⁺) and validates the molecular weight .
- HRMS ensures exact mass matches theoretical values (e.g., ±1 ppm accuracy) .
- X-ray Powder Diffraction (XRPD) : Differentiates crystalline salt forms (dihydrochloride vs. free base) by unique diffraction patterns .
Advanced Research Questions
Q. How can researchers design studies to investigate CNS receptor binding kinetics and selectivity?
Methodological Answer :
- Radioligand Binding Assays :
- Functional Assays :
Q. Data Interpretation :
- Compare Kd (binding affinity) and EC50 (functional potency) to identify target selectivity. Discrepancies may indicate allosteric modulation .
Q. What strategies resolve contradictions in pharmacological data across in vitro vs. in vivo studies?
Methodological Answer : Common contradictions arise from:
- Metabolic instability : Use liver microsome assays (human/rat) to quantify CYP450-mediated degradation. A high hepatic extraction ratio (>0.7) explains poor in vivo efficacy .
- Blood-Brain Barrier (BBB) Penetration :
- Protein Binding :
- Equilibrium dialysis measures free vs. albumin-bound fractions. >95% binding reduces bioactive concentrations .
Case Study : If in vitro IC50 = 10 nM but in vivo ED50 = 10 mg/kg, prioritize improving metabolic stability via prodrug design or structural analogs .
Q. How to evaluate metabolic stability and identify major Phase I/II metabolites?
Methodological Answer :
- Phase I Metabolism :
- Incubate with human liver microsomes (HLM) + NADPH cofactor. Use LC-QTOF-MS to detect hydroxylated or N-dealkylated metabolites .
- Phase II Metabolism :
- Screen for glucuronidation/sulfation using UDP-glucuronosyltransferase (UGT) assays .
- Metabolite Identification :
- Fragmentation patterns (MS/MS) : Compare with synthetic standards (e.g., hydroxyethylpiperazine-O-glucuronide) .
Q. What computational methods predict structure-activity relationships (SAR) for piperazine derivatives?
Methodological Answer :
- Molecular Docking :
- QSAR Modeling :
- Train models with MOE descriptors (logP, polar surface area) and bioactivity data. Validate via leave-one-out cross-validation (R² > 0.7) .
Case Study : Modifying the hydroxyethyl group to a methylsulfonyl group increased 5-HT1A affinity by 10-fold in analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
